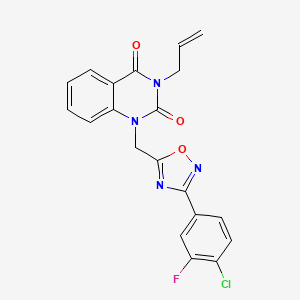
3-allyl-1-((3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-allyl-1-((3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C20H14ClFN4O3 and its molecular weight is 412.81. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 3-allyl-1-((3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione (CAS No. 1207024-19-8) is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula of this compound is C20H14ClFN4O3, with a molecular weight of 412.8 g/mol. Its structure features a quinazoline core fused with an oxadiazole moiety, which is known for contributing to diverse biological activities.
Biological Activity Overview
Research indicates that compounds containing quinazoline and oxadiazole structures exhibit a wide range of biological activities, including:
- Antimicrobial Activity : Quinazoline derivatives have been shown to possess significant antibacterial and antifungal properties. For example, studies have demonstrated that derivatives with oxadiazole groups can inhibit the growth of various pathogens including Staphylococcus aureus and Escherichia coli .
- Anticancer Properties : Quinazoline derivatives are recognized for their anticancer potential. The presence of the oxadiazole group may enhance this activity by interacting with cellular pathways involved in cancer progression .
Specific Case Studies
-
Antimicrobial Evaluation :
- A study assessed the antimicrobial activity of various quinazoline derivatives against both gram-positive and gram-negative bacteria using the broth microdilution method. The results indicated that certain derivatives exhibited potent antimicrobial effects, particularly those with halogen substitutions .
- Anticancer Screening :
Data Tables
Here is a summary table highlighting key findings from various studies on the biological activities associated with similar compounds:
The biological mechanisms underlying the activity of this compound are thought to involve:
- Enzyme Inhibition : Compounds in this class may act as enzyme inhibitors affecting metabolic pathways critical for pathogen survival or cancer cell proliferation.
- Cell Cycle Disruption : By interfering with cell cycle regulation, these compounds can induce cell death in rapidly dividing cells.
特性
IUPAC Name |
1-[[3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-prop-2-enylquinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClFN4O3/c1-2-9-25-19(27)13-5-3-4-6-16(13)26(20(25)28)11-17-23-18(24-29-17)12-7-8-14(21)15(22)10-12/h2-8,10H,1,9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQDGGIHWUBNXKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C2=CC=CC=C2N(C1=O)CC3=NC(=NO3)C4=CC(=C(C=C4)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClFN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














